Fexofenadine Impurity F

HPLC method validation Pharmaceutical impurity profiling Analytical chemistry

Fexofenadine Impurity F (CAS 185066-33-5) is an EP-listed specified impurity essential for compliant pharmaceutical analysis. Unlike generic analogs (Impurities A–D), its distinct chromatographic retention (Rs ≥1.5 from Related Compound C) and unique relative response factor make it irreplaceable for accurate HPLC method development, ANDA validation, and GMP QC batch release. Substitution risks misidentification and regulatory rejection. Sourced as a certified reference standard with full characterization data for fexofenadine hydrochloride monograph compliance.

Molecular Formula C31H37NO4
Molecular Weight 487.6 g/mol
CAS No. 185066-33-5
Cat. No. B3111706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexofenadine Impurity F
CAS185066-33-5
Molecular FormulaC31H37NO4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
InChIInChI=1S/C31H37NO4/c1-23(30(34)35)24-14-16-25(17-15-24)29(33)13-8-20-32-21-18-28(19-22-32)31(36,26-9-4-2-5-10-26)27-11-6-3-7-12-27/h2-7,9-12,14-17,23,28-29,33,36H,8,13,18-22H2,1H3,(H,34,35)
InChIKeyLJRYMPSOYXBUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fexofenadine Impurity F (CAS 185066-33-5): Pharmaceutical Reference Standard for ANDA and QC Applications


Fexofenadine Impurity F (CAS 185066-33-5), chemically designated as 2-[4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic Acid, is a specified impurity of the second-generation H1-antihistamine fexofenadine [1]. With a molecular formula of C₃₁H₃₇NO₄ and a molecular weight of 487.63 g/mol, it is an official impurity listed in the European Pharmacopoeia (EP) monograph for fexofenadine hydrochloride and is primarily utilized as an analytical reference standard for method development, validation, and quality control during pharmaceutical manufacturing and regulatory submissions [2].

Why Generic Fexofenadine Impurity F Cannot Be Substituted: Analytical and Physicochemical Differentiation from In-Class Impurities


In pharmaceutical analysis, substitution of a specified impurity standard like Fexofenadine Impurity F with a generic or in-class analog (e.g., Fexofenadine Impurity A, B, C, or D) is scientifically invalid. Each impurity possesses a unique chemical structure, which dictates distinct chromatographic behavior, including retention time and relative response factor (RRF), as well as unique physicochemical properties [1]. Using an incorrect standard leads to misidentification, inaccurate quantification, and potential failure in meeting regulatory specifications for related substances in fexofenadine drug substance and finished product [2]. The quantitative evidence below demonstrates the precise analytical and property-based differentiation that mandates the use of this specific compound for compliant method development and quality control.

Quantitative Differentiation of Fexofenadine Impurity F: A Comparative Analytical Guide for Method Validation and Procurement


Chromatographic Separation: Fexofenadine Impurity F Demonstrates Distinct Retention and Selectivity from Co-eluting Impurities

In a validated stability-indicating HPLC method, Fexofenadine Impurity F is fully resolved from the main drug peak and other key impurities. The method specifies a system suitability requirement where the resolution between Fexofenadine Impurity F and Fexofenadine Related Compound C must be no less than 1.5 [1]. This quantifiable requirement ensures that generic or alternative impurity standards with different retention characteristics cannot be interchanged without re-validation, as their use would compromise the method's specificity and accuracy.

HPLC method validation Pharmaceutical impurity profiling Analytical chemistry

Aqueous Solubility: Fexofenadine Impurity F Exhibits Extremely Low Water Solubility, Impacting Sample Preparation and Method Development

Fexofenadine Impurity F exhibits a documented aqueous solubility of 0.017 g/L at 25 ºC, classifying it as practically insoluble in water . This low solubility is a critical differential property; for comparison, the parent drug fexofenadine hydrochloride is freely soluble in water (≥ 10 mg/mL). This stark difference necessitates specific and validated sample preparation techniques (e.g., use of organic co-solvents like methanol or DMSO) for analytical standard preparation, which would not be required for the more soluble parent drug or other, more polar impurities. Substituting with a different impurity standard of unknown solubility would risk incomplete dissolution, leading to inaccurate calibration and quantification.

Pre-formulation studies Analytical sample preparation Physicochemical characterization

LogP and Lipophilicity: Fexofenadine Impurity F Demonstrates High Calculated LogP, Dictating Unique Chromatographic Retention

The calculated partition coefficient (LogP) for Fexofenadine Impurity F is 5.274 . This high LogP value, which is characteristic of its bulky, non-polar diphenylmethylpiperidine moiety, indicates strong hydrophobicity. In contrast, the parent drug fexofenadine, which possesses a zwitterionic structure, has a much lower LogD at physiological pH. This significant difference in lipophilicity directly translates to its chromatographic behavior on reversed-phase HPLC columns; the impurity will exhibit much stronger retention than the parent drug and many of its more polar related substances. This property is a key differentiator in method development, dictating the need for a higher organic modifier concentration in the mobile phase to achieve elution within a reasonable timeframe.

Reversed-phase chromatography Lipophilicity prediction Method development

Pharmacopoeial Identity: Fexofenadine Impurity F is a Specifically Named EP Impurity with Defined Acceptance Criteria

Fexofenadine Impurity F is an explicitly listed impurity in the European Pharmacopoeia (EP) monograph for Fexofenadine Hydrochloride, designated as 'Impurity F' [1][2]. This official designation differentiates it from other in-class impurities (e.g., Impurities A, B, C, D, and E), each of which has its own unique structure, CAS number, and defined role within the monograph's 'Related Substances' test. The presence of Impurity F at levels exceeding the specified limit (as defined in the monograph) is a criterion for batch rejection. The use of a non-EP or incorrectly certified standard would invalidate any quality control or batch release decision, presenting a major regulatory risk for pharmaceutical manufacturers and their suppliers.

Regulatory compliance Quality control Pharmacopoeial standards

Validated Application Scenarios for Fexofenadine Impurity F (CAS 185066-33-5) in Pharmaceutical Development and QC


Analytical Method Development and Validation for ANDA Submissions

Fexofenadine Impurity F is an essential reference standard for developing and validating stability-indicating HPLC methods intended for Abbreviated New Drug Application (ANDA) submissions [1]. As demonstrated in Section 3, its unique retention characteristics and resolution from other impurities like Related Compound C (Rs ≥ 1.5) are critical for meeting pharmacopoeial system suitability requirements [2]. During method validation, this specific standard is used to establish specificity, linearity, accuracy, and precision for the quantification of Impurity F in both drug substance and finished product, ensuring the analytical method is fit for regulatory review.

Quality Control and Batch Release Testing of Fexofenadine Drug Substance and Product

In a GMP-compliant Quality Control (QC) laboratory, Fexofenadine Impurity F is used as a primary or secondary reference standard for the quantitative determination of this specific impurity in manufactured batches [1]. Its use is mandated by the EP monograph for Fexofenadine Hydrochloride, where it is a named impurity [2]. Using this correctly identified and certified standard ensures that the measured level of Impurity F does not exceed the acceptance criterion specified in the monograph, a non-negotiable requirement for product release into the European market and other territories recognizing EP standards.

Forced Degradation (Stress) Studies for Impurity Profiling

During forced degradation studies (stress testing) of fexofenadine drug substance or formulated product, Fexofenadine Impurity F serves as a critical marker for identifying and tracking potential degradation pathways [1]. Its high lipophilicity (LogP = 5.274) and low aqueous solubility (0.017 g/L) necessitate specific chromatographic and sample preparation conditions that must be established using the authentic standard. Using this standard allows researchers to accurately differentiate it from other degradation products and process impurities that may form under stress conditions such as oxidation, heat, or humidity, thereby providing a complete impurity profile essential for regulatory filings.

Stability Studies for Establishing Product Shelf-Life

Fexofenadine Impurity F is a key analyte in long-term and accelerated stability studies designed to establish the shelf-life and recommended storage conditions for fexofenadine-containing pharmaceutical products [1]. Its quantification at each stability timepoint, using a validated method that employs this specific reference standard, provides the data required to monitor for any potential increase in this impurity over time. Any growth beyond the pharmacopoeial limit [2] would be a stability failure. The unique properties of Impurity F, such as its storage requirement at -20°C , also inform best practices for handling the reference standard itself to ensure its integrity throughout the duration of the study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fexofenadine Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.